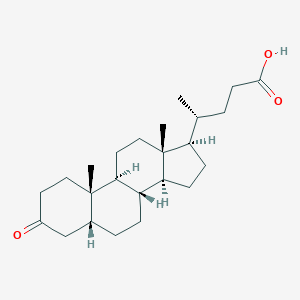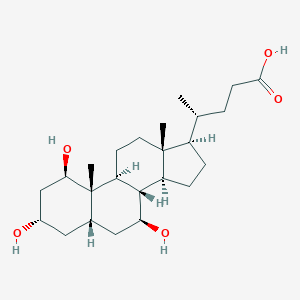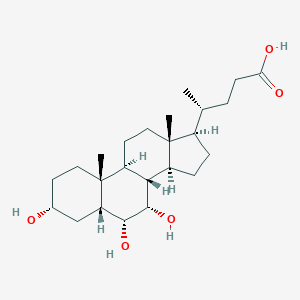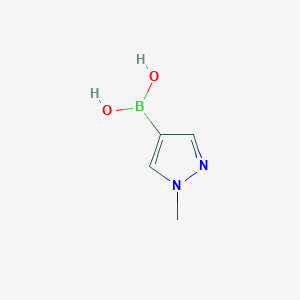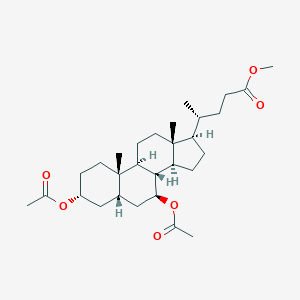
Dexketoprofen trometamol
Overview
Description
Dexketoprofen trometamol is the tromethamine salt of dexketoprofen, which is the dextrorotatory enantiomer of ketoprofen. It is recognized for its analgesic, anti-inflammatory, and antipyretic properties, primarily utilized for the treatment of various pain conditions without the side effects associated with racemic ketoprofen (Rossi et al., 2020).
Synthesis Analysis
This compound is synthesized from dexketoprofen, involving the combination with tromethamine to improve its solubility and absorption characteristics, facilitating rapid onset of action. This modification aims to enhance the pharmacokinetic profile, making it suitable for both oral and parenteral administration (Öztürk et al., 2019).
Molecular Structure Analysis
The molecular and crystal structures of this compound have been extensively analyzed, revealing how water molecules are arranged in dimers, sandwiched between piles of trometamol cations in its dihydrate salt form. This arrangement significantly influences its solubility and stability, impacting its pharmacological effectiveness (Rossi et al., 2020).
Chemical Reactions and Properties
The chemical properties of this compound facilitate its interaction with cyclooxygenase enzymes (COX-1 and COX-2), inhibiting prostaglandin synthesis. This mechanism is responsible for its anti-inflammatory and analgesic effects. The trometamol salt form enhances its water solubility, which is crucial for its rapid absorption and onset of action (Öztürk et al., 2019).
Physical Properties Analysis
This compound showcases excellent solubility in water, a property that is significantly enhanced by the trometamol salt formation. This solubility plays a vital role in its pharmacokinetics, allowing for rapid absorption and onset of action, particularly important for its use in acute pain management (Rossi et al., 2020).
Chemical Properties Analysis
The trometamol salt form of dexketoprofen exhibits strong H-bond donors and acceptors, which contribute to its stability and solubility. These chemical properties ensure that this compound is efficiently absorbed and metabolized, leading to its effectiveness in pain management without significant accumulation in the body, thereby minimizing potential side effects (Rossi et al., 2020).
Scientific Research Applications
Treatment of Renal Colic : It has been found superior to paracetamol and fentanyl in achieving analgesia and reducing the need for additional drugs in the treatment of renal colic (Al et al., 2017).
Post-operative Pain Management : Dexketoprofen trometamol is effective in managing postoperative pain, providing rapid onset of action, good tolerability, and an opioid-sparing effect when used as part of a multimodal regimen (Hanna & Moon, 2019).
Musculoskeletal Conditions and Dysmenorrhea : It is a quick-acting analgesic used in treating musculoskeletal conditions, toothache, dysmenorrhea, and post-operative pain (Sweetman, 2003).
Comparison with Other NSAIDs : Studies comparing this compound with ketoprofen show similar effectiveness in managing postoperative pain and treatment-related adverse events. Additionally, it has been found more effective than ketoprofen in the short-term symptomatic treatment of knee osteoarthritis, with a more favorable tolerability profile (Zippel & Wagenitz, 2006; Beltrán et al., 1998).
Analgesic Potency : It has high analgesic potency, equivalent to twice the dose of ketoprofen in animal studies, and is effective in both acute and chronic pain conditions (Mauleón et al., 2012; Walczak, 2011).
Alternative to Opioids : Its rapid onset of action and safety profile make this compound a viable alternative to opioids and a first-line painkiller (Rodríguez et al., 2008).
Potential Genotoxic Effects : There is evidence of potential cytotoxic, cytostatic, and genotoxic effects on healthy human lymphocytes in vitro, depending on the concentration and duration of exposure (Kılıç & Tuylu, 2018).
Veterinary Use : It significantly decreases postoperative pain scores in ovariohysterectomized dogs, indicating its potential in veterinary medicine as well (Saritas et al., 2014).
Formulation Development : A transdermal patch containing this compound has been formulated, offering better therapeutic benefits with a maximum release of 85.77% in 24 hours (Trivedi & Goyal, 2020).
Adverse Effects : Side effects include diarrhea, indigestion, nausea, stomach pain, vomiting, and very rarely, anaphylactic shock (Guler et al., 2016).
Mechanism of Action
Target of Action
Dexketoprofen trometamol is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever .
Mode of Action
This compound acts by inhibiting the activity of the COX enzymes, thereby reducing the synthesis of prostaglandins . This inhibition prevents the production of prostaglandins, which would otherwise cause swelling, inflammation, and pain . Along with its peripheral analgesic action, dexketoprofen also possesses central analgesic action .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, this compound prevents the conversion of arachidonic acid to prostaglandins . This results in a decrease in the levels of prostaglandins, which are responsible for mediating pain, inflammation, and fever .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties. It is rapidly absorbed, with a time to maximum plasma concentration (tmax) of between 0.25 and 0.75 hours . This compound is strongly bound to plasma proteins, particularly albumin . It is eliminated following extensive biotransformation to inactive glucuroconjugated metabolites . No ®-(-)-ketoprofen is found in the urine after administration of dexketoprofen, confirming the absence of bioinversion of the (S)-(+)-enantiomer in humans .
Result of Action
The primary result of this compound’s action is the reduction of inflammation and pain . By inhibiting the synthesis of prostaglandins, this compound effectively reduces the physiological responses mediated by these compounds, including inflammation, pain, and fever . The analgesic efficacy of the oral pure (S)-(+)-enantiomer is roughly similar to that observed after double dosages of the racemic compound .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the profile of absorption is changed when dexketoprofen is ingested with food, reducing both the rate of absorption (tmax) and the maximal plasma concentration .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Dexketoprofen trometamol interacts with cyclooxygenase enzymes (COX), which are responsible for the synthesis of prostaglandins . By inhibiting these enzymes, this compound prevents the production of prostaglandins, thereby reducing inflammation and pain . It is metabolized by the hepatic cytochrome P450 enzymes (CYP2C8 and CYP2C9) .
Cellular Effects
This compound exerts its effects on various types of cells by influencing cell function. It impacts cell signaling pathways, gene expression, and cellular metabolism . By inhibiting the production of prostaglandins, it can reduce inflammation and pain at the cellular level .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with cyclooxygenase enzymes, leading to the inhibition of these enzymes . This prevents the synthesis of prostaglandins, reducing inflammation and pain .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows changes in its effects over time. It is rapidly absorbed, with a time to maximum plasma concentration of between 0.25 and 0.75 hours . It does not accumulate significantly when administered as 25mg of free acid 3 times daily .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At doses above 7mg, dexketoprofen was significantly superior to placebo in patients with moderate to severe pain .
Metabolic Pathways
This compound is involved in metabolic pathways that include the hepatic cytochrome P450 enzymes (CYP2C8 and CYP2C9) . It is primarily conjugated to an acyl-glucuronide .
Transport and Distribution
This compound is strongly bound to plasma proteins, particularly albumin . It is not involved in the accumulation of xenobiotics in fat tissues .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm due to its interaction with cytoplasmic enzymes such as cyclooxygenases . Its activity is influenced by its localization within the cell .
properties
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;2-(3-benzoylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3.C4H11NO3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12;5-4(1-6,2-7)3-8/h2-11H,1H3,(H,18,19);6-8H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZMDHVOUNDEKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(C(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60935485 | |
| Record name | 2-(3-Benzoylphenyl)propanoic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60935485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
156604-79-4 | |
| Record name | 2-(3-Benzoylphenyl)propanoic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60935485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneacetic acid, 3-benzoyl-α-methyl-, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1), (αS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.075 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



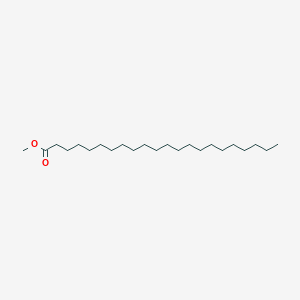

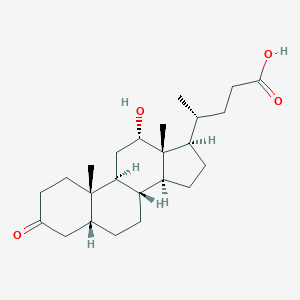
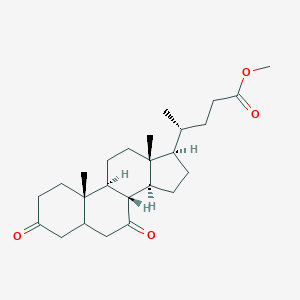

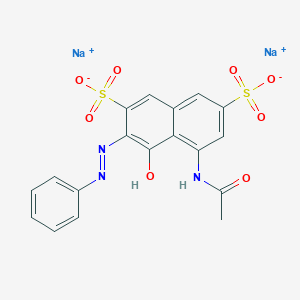
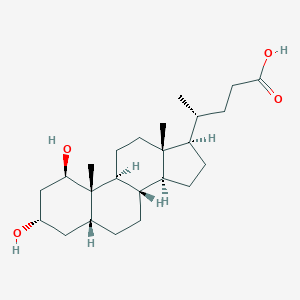
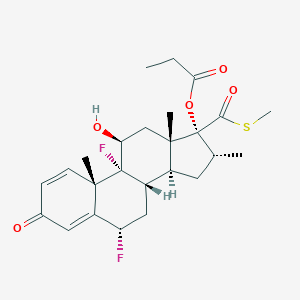
![(1S,2R,5S,7R,8R,10S,11S,14R,15R)-14-[(E,2R,5S)-5-Ethyl-6-methylhept-3-en-2-yl]-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecane](/img/structure/B33415.png)
